molecular formula C12H7IN4O3 B5230034 N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

Cat. No.: B5230034
M. Wt: 382.11 g/mol
InChI Key: YCHZXTMBZKCBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of an iodophenyl group and a nitro group attached to a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multiple steps. One common method starts with the iodination of 4-aminophenol to produce 4-iodophenol. This is followed by the nitration of 4-iodophenol to yield 4-iodo-2-nitrophenol. The final step involves the cyclization of 4-iodo-2-nitrophenol with appropriate reagents to form the benzoxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

    Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole ring structure allows for strong binding interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is unique due to the combination of the iodophenyl group, nitro group, and benzoxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZXTMBZKCBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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